荧光增白剂 71

概述

描述

This compound absorbs light in the ultraviolet and violet regions and re-emits light in the blue region, enhancing the brightness and whiteness of various materials.

科学研究应用

Fluorescent brightener 71 has significant applications in various scientific fields:

Chemistry: Used as a fluorescent probe in analytical chemistry for detecting and quantifying various substances.

Biology: Employed in biological imaging and sensing due to its strong fluorescence properties, aiding in medical research and diagnostics.

Medicine: Utilized in bioimaging and drug delivery systems, leveraging its biocompatibility and fluorescence.

Industry: Widely used in the textile, paper, and plastic industries to enhance the brightness and whiteness of products.

作用机制

Target of Action

Fluorescent brightener 71, also known as C.I. Fluorescent brightener 260, Tinopal AMS, or Tinopal DMS, is primarily targeted at various materials such as textiles, plastics, and paper products . It is used to increase the whiteness and visual brightness of these materials .

Mode of Action

The mode of action of Fluorescent brightener 71 involves the absorption of ultraviolet light and its subsequent re-emission as blue and violet light . This process masks the yellow or dark color of the materials, making them appear whiter and brighter .

Biochemical Pathways

It is known that the compound’s fluorescent effect is derived from stilbene . The process involves the transformation of high-energy radiation into lower-energy radiation, with the difference in energy being transformed into kinetic energy .

Pharmacokinetics

The compound is slightly soluble in DMSO and very slightly soluble in methanol when heated . It has a water solubility of 1.223-1.9g/L at 20-25℃ .

Result of Action

The primary result of the action of Fluorescent brightener 71 is the enhancement of the visual brightness and whiteness of various materials . In addition, it has been noted for its characteristics of protecting baculoviruses against deactivation by UV light and enhancing the activity of these agents as microbial insecticides on hosts and semipermissive hosts .

Action Environment

The action, efficacy, and stability of Fluorescent brightener 71 can be influenced by various environmental factors. For instance, the compound’s fluorescent effect is temperature-dependent, with a high whitening effect observed in the range of 20-100℃ . Furthermore, the compound should be handled in a well-ventilated place and stored in a cool, dry storage room away from light .

生化分析

Biochemical Properties

Fluorescent Brightener 71 is known for its characteristics of protecting baculoviruses against deactivation by UV light and enhancing the activity of these agents as microbial insecticides on hosts and semipermissive hosts . It is also used in dyeing industries .

Cellular Effects

The cellular effects of Fluorescent Brightener 71 are not fully understood. It is known that it can interact with various cellular components, potentially influencing cell function. For instance, it has been shown to have an impact on the bioinsecticidal activity of Anticarsia gemmatalis nucleopolyhedrovirus .

Molecular Mechanism

The exact molecular mechanism of action of Fluorescent Brightener 71 is not fully known. It is believed to exert its effects through interactions with various biomolecules. For instance, it has been shown to interact with various enzymes and proteins, potentially influencing their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fluorescent Brightener 71 can change over time. For instance, it has been shown to undergo rapid isomerization, followed by photodegradation . This could potentially influence its long-term effects on cellular function.

Metabolic Pathways

It is known to interact with various enzymes and cofactors

Transport and Distribution

Fluorescent Brightener 71 is believed to be transported and distributed within cells and tissues through various mechanisms. Specific details about these mechanisms are currently lacking .

Subcellular Localization

It is believed to be localized in various compartments or organelles within the cell

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Fluorescent brightener 71 involves multiple steps. Initially, the compound is synthesized by heating the reactants to 120-130°C, transforming amorphous objects into crystalline forms. After cooling, the mixture is filtered, and the filter cake is washed with water. Sodium carbonate is then added, followed by kneading and drying at 80°C. Finally, the product is mixed with sodium sulfate to achieve the desired fluorescence intensity .

Industrial Production Methods

In industrial settings, the production of Fluorescent brightener 71 involves large-scale synthesis under controlled conditions. The process includes the reaction of aniline and morpholine with the appropriate triazine derivatives, followed by purification and crystallization steps to obtain the final product .

化学反应分析

Types of Reactions

Fluorescent brightener 71 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

相似化合物的比较

Similar Compounds

Fluorescent brightener 71 is part of a broader class of stilbene-based fluorescent whitening agents. Similar compounds include:

- C.I. Fluorescent brightener 28

- C.I. Fluorescent brightener 220

- C.I. Fluorescent brightener 235

- C.I. Fluorescent brightener 263

Uniqueness

Compared to other similar compounds, Fluorescent brightener 71 is unique due to its specific molecular structure, which includes multiple aromatic rings and functional groups. This structure provides enhanced fluorescence properties, making it particularly effective in applications requiring high brightness and whiteness.

属性

IUPAC Name |

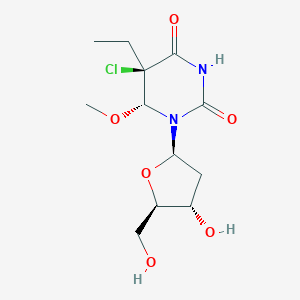

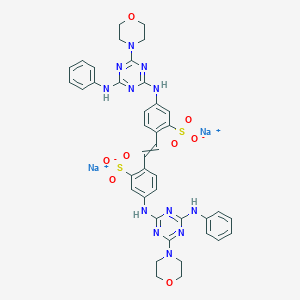

disodium;5-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H40N12O8S2.2Na/c53-61(54,55)33-25-31(43-37-45-35(41-29-7-3-1-4-8-29)47-39(49-37)51-17-21-59-22-18-51)15-13-27(33)11-12-28-14-16-32(26-34(28)62(56,57)58)44-38-46-36(42-30-9-5-2-6-10-30)48-40(50-38)52-19-23-60-24-20-52;;/h1-16,25-26H,17-24H2,(H,53,54,55)(H,56,57,58)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;/q;2*+1/p-2/b12-11+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUJGKADZTYCLIL-YHPRVSEPSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N7CCOCC7)S(=O)(=O)[O-])S(=O)(=O)[O-])NC8=CC=CC=C8.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N7CCOCC7)S(=O)(=O)[O-])S(=O)(=O)[O-])NC8=CC=CC=C8.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38N12O8S2. 2Na, C40H38N12Na2O8S2 | |

| Record name | FLUORESCENT WHITENING AGENT 1 | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1236 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24231-46-7 (Parent) | |

| Record name | Tinopal DMS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016090021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

924.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, White solid; [ICSC] Off-white odorless granules or powder; [MSDSonline] Commercial form may also be aqueous slurry; [eChemPortal: SIDSUNEP], WHITE POWDER OR GRANULES | |

| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluorescent Brightener FWA-1 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4092 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FLUORESCENT WHITENING AGENT 1 | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1236 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

not available | |

| Record name | FLUORESCENT WHITENING AGENT 1 | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1236 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 5 mg/l at 25 °C., Solubility in water, g/100ml: 0.18 (slightly soluble) | |

| Record name | C.I. FLUORESCENT BRIGHTENER 260 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5061 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUORESCENT WHITENING AGENT 1 | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1236 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

16090-02-1 | |

| Record name | Tinopal DMS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016090021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 4,4'-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUORESCENT BRIGHTENER 71 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1O8YPR146 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. FLUORESCENT BRIGHTENER 260 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5061 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUORESCENT WHITENING AGENT 1 | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1236 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

>270 °C | |

| Record name | C.I. FLUORESCENT BRIGHTENER 260 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5061 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Tinopal DMS, also known as Fluorescent Brightener 71, C.I. Fluorescent Brightener 260, or Tinopal AMS, is a synthetic fluorescent whitening agent belonging to the stilbene disulfonic acid derivative family. While its exact mechanism of action is not fully elucidated, Tinopal DMS is known to bind to chitin []. Chitin is a major component of fungal cell walls, and this binding disrupts cell wall integrity, ultimately leading to fungal cell death [].

ANone: Unfortunately, the provided research abstracts do not contain the molecular formula or weight of Tinopal DMS. Information regarding spectroscopic data like UV-Vis absorbance and fluorescence emission spectra is also not available in these abstracts.

A: Research indicates that Tinopal DMS is quite resistant to biodegradation. Laboratory experiments showed no significant biodegradation within 8 days, even after photochemical pretreatment []. This persistence raises concerns about its accumulation in the environment, particularly in water bodies receiving washing effluents where it is commonly found [].

A: Yes, Tinopal DMS can be degraded through photocatalytic oxidation using titanium dioxide (TiO2) suspensions []. This method demonstrated complete mineralization of the compound within 2 hours under UV irradiation, highlighting a potential solution for its removal from wastewater []. The addition of hydrogen peroxide (H2O2) further accelerates this degradation process [].

A: The concentration of Tinopal DMS plays a crucial role in its degradation and interactions. At high concentrations, as used in the TiO2 photodegradation study, singlet oxygen (1O2) involvement was found to be insignificant []. Additionally, Tinopal DMS exhibits a concentration-dependent sensitization effect on humic acid, suggesting energy transfer between the two compounds via a singlet mechanism [].

A: Interestingly, Tinopal DMS has been employed as a fluorescent tracer in glaciology []. Its ability to fluoresce allows for tracking water flow patterns at the base of glaciers, providing valuable insights into glacier dynamics [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

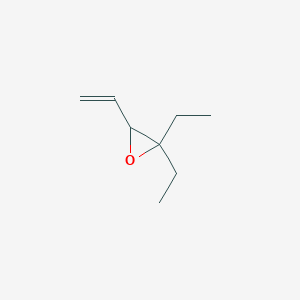

![(1R,4R,5Z,12R,13S,16Z)-26-(8-Hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B125181.png)

![Benzoic acid,4-[(2-methylpropylidene)amino]-,methyl ester(9ci)](/img/structure/B125184.png)

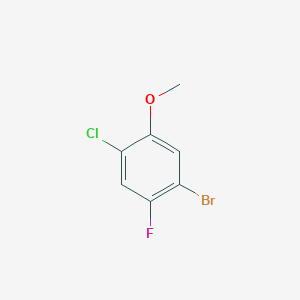

![3-Bromo-8-chloroimidazo[1,2-A]pyrazine](/img/structure/B125190.png)